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Compound of Interest

Compound Name: 3,3-Diphenylpropylamine

Cat. No.: B135516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3-
Diphenylpropylamine, a compound of interest in medicinal chemistry and organic synthesis.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Herein, we present the ¹H and ¹³C NMR data for 3,3-Diphenylpropylamine.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3,3-Diphenylpropylamine provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented in Table 1 was

acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 3,3-Diphenylpropylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.28 - 7.19 Multiplet 10H
Aromatic protons

(C₆H₅)

4.01 Triplet 1H CH

2.63 Triplet 2H CH₂-N

2.19 Quartet 2H CH₂

1.13 Singlet (broad) 2H NH₂

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the 3,3-
Diphenylpropylamine molecule. The chemical shifts are reported in parts per million (ppm)

relative to a standard reference.

Table 2: ¹³C NMR Spectroscopic Data for 3,3-Diphenylpropylamine

Chemical Shift (δ) ppm Assignment

144.8 Quaternary Aromatic Carbon

128.5 Aromatic CH

127.8 Aromatic CH

126.2 Aromatic CH

49.6 CH

40.8 CH₂-N

36.1 CH₂

Experimental Protocol for NMR Spectroscopy
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The following protocol outlines a typical procedure for acquiring high-resolution ¹H and ¹³C

NMR spectra of 3,3-Diphenylpropylamine.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3,3-Diphenylpropylamine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 1 second

Number of Scans: 16

Referencing: The residual CHCl₃ signal is calibrated to 7.26 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃
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Temperature: 298 K

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

Referencing: The CDCl₃ solvent signal is calibrated to 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of 3,3-Diphenylpropylamine exhibits characteristic absorption bands

corresponding to its structural features.

Table 3: Key IR Absorption Bands for 3,3-Diphenylpropylamine

Wavenumber (cm⁻¹) Intensity Assignment

3360 - 3280 Medium, Broad N-H stretch (primary amine)

3085, 3060, 3025 Medium C-H stretch (aromatic)

2930, 2860 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Strong C=C stretch (aromatic ring)

750, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Data interpreted from typical values for primary amines and aromatic compounds.

Experimental Protocol for FTIR Spectroscopy
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The following is a standard procedure for obtaining the Fourier-transform infrared (FTIR)

spectrum of liquid 3,3-Diphenylpropylamine using an Attenuated Total Reflectance (ATR)

accessory.

Instrumentation:

FTIR spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 3,3-Diphenylpropylamine directly onto the center of the ATR

crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The final spectrum is presented in transmittance or absorbance mode after

automatic background subtraction.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Mass Spectrometric Data
The mass spectrum of 3,3-Diphenylpropylamine was obtained using electron ionization (EI).

The key fragments and their relative intensities are summarized in Table 4.
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Table 4: Mass Spectrometry Fragmentation Data for 3,3-Diphenylpropylamine

m/z Relative Intensity (%) Proposed Fragment

211 15 [M]⁺ (Molecular Ion)

194 100 [M - NH₃]⁺

193 50 [M - NH₃ - H]⁺

167 35 [C₁₃H₁₁]⁺ (Fluorenyl cation)

116 20 [C₉H₈]⁺

91 10 [C₇H₇]⁺ (Tropylium ion)

30 90 [CH₂NH₂]⁺

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocol for GC-MS
The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS)

method for the analysis of 3,3-Diphenylpropylamine.

Instrumentation:

A GC-MS system with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary

column.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 280 °C

Injection Volume: 1 µL

Injection Mode: Splitless
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Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp to 280 °C at a rate of 15 °C/min.

Hold at 280 °C for 10 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40 - 550

Transfer Line Temperature: 280 °C

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a proposed

fragmentation pathway for 3,3-Diphenylpropylamine.
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Caption: Workflow for the spectroscopic analysis of 3,3-Diphenylpropylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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